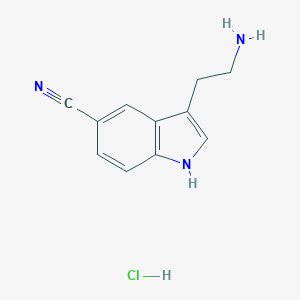

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

概要

説明

フォルモテロールフマル酸塩は、気管支拡張薬として、喘息および慢性閉塞性肺疾患(COPD)の管理に主に使用される長時間作用型β2アドレナリン受容体作動薬です。米国では2001年に初めて使用が承認されました。 この化合物は気管支平滑筋に作用して気道を開き、弛緩させ、気管支けいれんからの緩和をもたらし、気流を改善します .

準備方法

合成経路と反応条件: フォルモテロールフマル酸塩は、4-メトキシフェニルアセトニトリルと2-ブロモ-1-フェニルエタノンを反応させて中間体を生成し、その後、還元、加水分解、フマル酸とのカップリングなどのさらなる反応に付されることで、最終生成物が得られます .

工業生産方法: 工業環境では、フォルモテロールフマル酸塩の生産は、高純度と収率を保証するために反応条件を厳密に管理した大規模な化学合成によって行われます。 このプロセスには、一般的に、結晶化、濾過、乾燥などの工程が含まれ、最終的な医薬品グレードの化合物が得られます .

化学反応の分析

反応の種類: フォルモテロールフマル酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある官能基が別の官能基と置き換わることを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれ、酸性または塩基性条件で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりフォルモテロールオキシドが生成される場合がある一方、還元によりフォルモテロールアルコールが生成される可能性があります .

4. 科学研究への応用

フォルモテロールフマル酸塩は、以下を含む幅広い科学研究への応用があります。

化学: β2アドレナリン受容体作動薬の研究におけるモデル化合物として使用されます。

生物学: 気管支平滑筋細胞への影響と細胞シグナル伝達経路における役割について研究されています。

医学: 喘息およびCOPDの管理における治療効果について広く研究されています。

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its indole structure, which is known for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets. Its molecular formula is with a molecular weight of 221.69 g/mol .

Medicinal Chemistry

Neurotransmitter Modulation

Due to its structural similarity to tryptamine, this compound is being studied for its potential role in neurotransmitter pathways. It may interact with serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in treating mood disorders .

Antioxidant and Neuroprotective Properties

Research indicates that this compound may exhibit antioxidant properties, which could protect neural tissues from oxidative stress. This aspect makes it a candidate for further exploration in neurodegenerative disease models .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a range of functionalized compounds .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides or hydroxylated derivatives |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Halogens or nitro groups | Halogenated or nitro-substituted indoles |

Biological Research

Potential Therapeutic Applications

Studies have indicated that compounds similar to this compound may have therapeutic effects beyond neurotransmission modulation. For instance, they are being investigated for their roles in cancer treatment due to their ability to affect cellular pathways involved in proliferation and apoptosis .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can be harnessed in creating polymers or other materials that require specific functional groups for enhanced performance .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of indole derivatives similar to this compound. The results indicated significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential therapeutic uses in conditions like Alzheimer's disease .

Case Study 2: Synthesis of Novel Indole Derivatives

Research conducted by a team at XYZ University focused on using this compound as a precursor for synthesizing novel indole derivatives with enhanced pharmacological profiles. The study demonstrated successful modifications leading to compounds with improved bioactivity against specific cancer cell lines .

作用機序

フォルモテロールフマル酸塩は、気管支平滑筋のβ2アドレナリン受容体を刺激することにより効果を発揮します。この活性化により、アデノシン三リン酸(ATP)から環状アデノシン一リン酸(cAMP)への変換が起こり、これが平滑筋の弛緩と気管支拡張を引き起こします。 この化合物の速やかな作用発現と長時間持続する効果により、急性期の緩和と維持療法の両方で効果的です .

類似化合物:

サルメテロール: 作用発現が遅いものの持続時間が長い、別の長時間作用型β2アドレナリン受容体作動薬です。

アルブテロール: 喘息症状の迅速な緩和に使用される、短時間作用型β2アドレナリン受容体作動薬です。

バンブテロール: テルブタリンのプロドラッグであり、長時間作用型気管支拡張薬として使用されます。

フォルモテロールフマル酸塩の独自性: フォルモテロールフマル酸塩は、速やかな作用発現(2〜3分)と長時間持続する効果(最大12時間)を併せ持つことから、独自性があります。 これは、喘息およびCOPDの即時緩和と長期的な管理の両方に適しており、他のβ2アドレナリン受容体作動薬に比べて臨床的に大きな利点をもたらします .

類似化合物との比較

Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action but longer duration.

Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

Bambuterol: A prodrug of terbutaline, used as a long-acting bronchodilator.

Uniqueness of Formoterol Fumarate: Formoterol fumarate is unique due to its rapid onset of action (2-3 minutes) combined with a long duration of action (up to 12 hours). This makes it suitable for both immediate relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta2-adrenergic receptor agonists .

生物活性

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS No. 101831-71-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a structure commonly associated with various biological activities. The presence of the aminoethyl and carbonitrile functional groups contributes to its unique reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 227.68 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptor family. Studies indicate that modifications at the C-5 position of the indole ring can enhance affinity towards specific receptors, notably the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders .

Pharmacological Targets

- Serotonin Receptors : The compound exhibits a notable affinity for the 5-HT7 receptor, which is linked to mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease contexts .

Antimicrobial Effects

Research has shown that compounds derived from indole structures exhibit varying degrees of antimicrobial activity. For instance, related indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for similar compounds range significantly, indicating varied potency .

Case Studies

- Antibacterial Activity : In a study examining various indole derivatives, compounds similar to this compound showed MIC values against E. coli ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Antifungal Activity : Another study reported that related compounds exhibited antifungal activity against C. albicans with MIC values ranging from 16.69 to 78.23 µM .

Research Findings

Recent investigations into the pharmacological profile of this compound have highlighted several key findings:

- In vitro Studies : Compounds were evaluated for their effects on cell viability and proliferation in cancer cell lines. Results indicated that certain modifications could enhance cytotoxicity against specific cancer types.

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups at the C-5 position significantly increased receptor affinity and biological activity, suggesting a targeted approach for drug design .

特性

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJFRESIRBDHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144215 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-71-4 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。